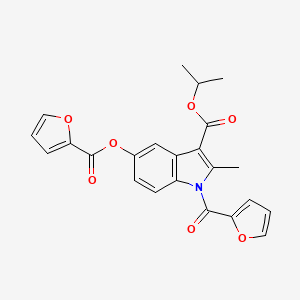

![molecular formula C14H16N6OS B2379628 4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1798032-27-5](/img/structure/B2379628.png)

4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .

Synthesis Analysis

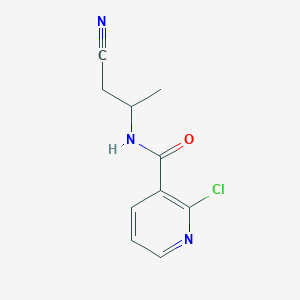

The synthesis of compounds like this one is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidin-6-yl group attached to a propyl chain, which is further connected to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group .Scientific Research Applications

- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have reported their effectiveness against bacterial strains, making them potential candidates for developing new antibiotics.

- Some pyrazoline derivatives exhibit antifungal activity . These compounds could be explored further for their potential in combating fungal infections.

- Pyrazolines have been investigated for their antiparasitic effects . Our compound might play a role in addressing parasitic diseases.

- Oxidative stress is implicated in various diseases. Pyrazolines, due to their antioxidant properties, could help mitigate cellular damage caused by reactive oxygen species (ROS) . Our compound may contribute to antioxidant therapy.

- In a novel study, researchers evaluated the neurotoxic potential of our compound on acetylcholinesterase (AchE) activity in fish alevins . AchE inhibition can impact nerve transmission, behavior, and survival. Investigating this compound’s effects on AchE provides valuable insights.

- Fluorogenic heterocyclic compounds, including pyrazolines, have advantages over hydrocarbon-based fluorophores. They offer synthetic diversity, potential chelating properties, and better solubility in green solvents . Our compound might find use in fluorescence-based assays or imaging.

Antibacterial Activity

Antifungal Properties

Antiparasitic Applications

Antioxidant Potential

Neurotoxicity Assessment

Fluorogenic Applications

Future Directions

properties

IUPAC Name |

4-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6OS/c1-9-6-12-16-7-11(8-20(12)18-9)4-3-5-15-14(21)13-10(2)17-19-22-13/h6-8H,3-5H2,1-2H3,(H,15,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHUKCKUYNNYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=NS3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)

![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)

![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)

![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)